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Rhinocerotinoic acid

Cat. No.: B14081729
M. Wt: 318.4 g/mol
InChI Key: MSLXIYYWGHOJNU-OURDPRNRSA-N
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Description

Rhinocerotinoic acid is a naturally occurring labdane-type diterpenoid that has become a compound of significant interest in several pharmacological research areas . It was first isolated from Elytropappus rhinocerotis (Asteraceae) and has also been identified in other species, including Plectranthus ornatus (Lamiaceae) and Tectona grandis (teak) . Its structure has been confirmed through extensive spectroscopic analysis, including 1D and 2D NMR studies .Recent research has highlighted promising biological activities. A metabolomics-driven study identified this compound as a novel steroid 5-alpha reductase (S5AR) inhibitor . This enzyme is a key therapeutic target for managing dihydrotestosterone-dependent conditions, indicating the compound's potential for research in dermatology and endocrinology . Furthermore, the compound has demonstrated moderate antimicrobial activity against certain strains of bacteria, including Salmonella species and other microorganisms associated with skin ailments . Earlier investigations also noted its anti-inflammatory properties . The presence of this diterpenoid in botanicals used in traditional medicine, such as renosterbos, further underscores its research value in ethnopharmacology .This product is supplied as a high-purity compound to support scientific investigation. It is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to use this reagent to further explore its mechanism of action, therapeutic potential, and chemical properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B14081729 Rhinocerotinoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-5-[(8aS)-2,5,5,8a-tetramethyl-3-oxo-4a,6,7,8-tetrahydro-4H-naphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C20H30O3/c1-13(11-18(22)23)7-8-15-14(2)16(21)12-17-19(3,4)9-6-10-20(15,17)5/h11,17H,6-10,12H2,1-5H3,(H,22,23)/b13-11+/t17?,20-/m1/s1

InChI Key

MSLXIYYWGHOJNU-OURDPRNRSA-N

Isomeric SMILES

CC1=C([C@]2(CCCC(C2CC1=O)(C)C)C)CC/C(=C/C(=O)O)/C

Canonical SMILES

CC1=C(C2(CCCC(C2CC1=O)(C)C)C)CCC(=CC(=O)O)C

Origin of Product

United States

Ii. Natural Occurrence and Ecological Distribution

Isolation from Botanical Sources

The presence of Rhinocerotinoic acid has been confirmed in several distinct botanical species.

This compound has been isolated from Plectranthus ornatus Codd, a plant belonging to the Lamiaceae family. csic.esrcaap.ptcsic.es This was a notable discovery as it represented the first time the compound had been identified within the Plectranthus genus. scispace.com In studies of P. ornatus, this compound was found alongside other terpenoid constituents, including a new halimane diterpenoid and another labdane (B1241275) diterpene known as plectrornatin C. csic.esscispace.com The plant itself is native to Africa and has been introduced to other regions like Brazil, where it is used in traditional medicine for digestive issues. nih.gov The isolation of these diterpenes from P. ornatus is considered to be of both chemotaxonomic and biogenetic interest. csic.esrcaap.ptresearchgate.net

The compound has also been successfully isolated from the root bark of Detarium microcarpum Guill. & Perr., a tree in the Fabaceae family that is widespread in the savannah regions of tropical Africa. nih.govphytojournal.comcoalitionagainsttyphoid.org Chemical investigations of an ethanol/water extract of the roots led to the identification of this compound along with several other secondary metabolites. researchgate.netafricaresearchconnects.com These co-isolated compounds included a new labdane diterpenoid named microcarpin (B15126400) and a new ceramide derivative, microcarpamide. africaresearchconnects.com Research has shown that this compound isolated from this plant exhibits moderate activity against several strains of Salmonella. nih.govresearchgate.netafricaresearchconnects.com

Table 1: Botanical Sources of this compound

Species Family Plant Part
Plectranthus ornatus Lamiaceae Aerial Parts
Detarium microcarpum Fabaceae Root Bark
Elytropappus rhinocerotis Asteraceae Aerial Parts

Plectranthus ornatus

Association with Marine Organisms

While this compound is primarily known from terrestrial plants, the broader class of labdane diterpenes is also found in marine environments. nih.gov Marine organisms, including sponges and soft corals, are recognized as a rich source of structurally unique and biologically active terpenoids. researchgate.netnih.gov Although direct isolation of this compound from a marine organism has not been explicitly documented in the reviewed literature, related labdane diterpenes have been identified in marine fauna, such as the South African marine pulmonate Trimusculus costatus. aphrc.org The synthesis of this compound has been a subject of interest for researchers in the field of marine natural products, indicating the compound's relevance to this area of study. researchgate.netaphrc.org

Presence in Fungal Metabolomes

Fungi are known to produce a vast array of secondary metabolites, and the study of their chemical profiles, or metabolomes, is a significant area of research. nih.govnih.gov Fungal metabolomes can include various classes of compounds, including terpenoids. monash.edu However, based on available research, there is currently no direct evidence to confirm the presence of this compound within the metabolome of any fungal species. nih.govnih.govmonash.edufrontiersin.orgmdpi.com

Chemo-taxonomic and Bio-geographic Significance

The distribution of this compound across multiple, unrelated plant families—Asteraceae (Elytropappus rhinocerotis), Lamiaceae (Plectranthus ornatus), and Fabaceae (Detarium microcarpum)—is of significant chemotaxonomic interest. researchgate.netcsic.esphytojournal.com The occurrence of the same specialized metabolite in such distinct plant families is relatively uncommon and can provide insights into convergent evolution of biosynthetic pathways or ancient, conserved genetic traits. The discovery of this labdane diterpene in Plectranthus and Detarium species is considered noteworthy from a chemotaxonomic and biogenetic perspective. csic.escsic.es

From a bio-geographic standpoint, the known botanical sources of this compound are all native to the African continent. Elytropappus rhinocerotis is a well-known plant in South Africa, Plectranthus ornatus is also of African origin, and Detarium microcarpum is widely distributed across the arid and semi-arid regions of sub-Saharan Africa. nih.govphytojournal.comukzn.ac.za This shared geography points to a distinct African origin for the natural production of this compound in the plant kingdom.

Iii. Isolation and Structural Elucidation Methodologies

Advanced Chromatographic Separation Techniques

The initial isolation of rhinocerotinoic acid from plant extracts, such as those from Elytropappus rhinocerotis and Detarium microcarpum, relies on multi-step chromatographic procedures. osti.govafricaresearchconnects.com Chromatography is a laboratory technique for the separation of a mixture, where the mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. nih.gov The various constituents of the mixture travel at different speeds, causing them to separate. nih.gov

Researchers typically begin with a crude extract of the plant material, which is then subjected to various forms of column chromatography. nih.govijpsjournal.com This technique involves packing a solid adsorbent material, such as silica (B1680970) gel, into a column. nih.govresearchgate.net The extract is applied to the top of the column, and a solvent (the mobile phase) is passed through, allowing for the separation of compounds based on their differential adsorption to the stationary phase. ijpsjournal.com

For the final purification of this compound, more refined techniques are employed. Preparative thin-layer chromatography (PTLC) on silica gel plates has been a key method for obtaining the pure compound. researchgate.net This process is followed by crystallization to yield pure this compound. researchgate.net

Summary of Chromatographic Techniques for this compound Isolation
TechniqueStationary PhasePurposeReference
Column ChromatographySilica GelInitial separation from crude plant extract nih.govresearchgate.net
Preparative Thin-Layer Chromatography (PTLC)Silica GelFinal purification of the isolated compound researchgate.net
CrystallizationN/ATo obtain the compound in its pure, crystalline form researchgate.net

Spectroscopic Approaches for Structural Determination (Excluding detailed data)

Once isolated, the precise structure of this compound was determined using a suite of spectroscopic methods. africaresearchconnects.comresearchgate.net These techniques probe the molecular structure by observing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy have been fundamental in mapping the carbon-hydrogen framework of the molecule. osti.govresearchgate.net NMR provides information about the chemical environment of each atom, allowing scientists to piece together the connectivity of the molecule. osti.gov

Mass Spectrometry (MS) : This technique was used to determine the molecular formula of this compound. researchgate.net It provides the exact molecular weight of the compound, which is a critical piece of data in the identification process. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy was employed to identify the functional groups present in the molecule. researchgate.net The absorption of infrared radiation indicates the presence of specific chemical bonds, such as carbonyl (C=O) groups from the carboxylic acid and ketone functionalities. researchgate.net

X-ray Crystallography : This powerful technique provided the definitive three-dimensional structure of this compound. osti.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers were able to determine the precise spatial arrangement of every atom in the molecule, confirming it as 7-oxolabda-8,13-dien-15(E)-oic acid. osti.gov

Stereochemical Assignments

Determining the absolute stereochemistry—the specific three-dimensional arrangement of atoms at chiral centers—is a crucial final step in structural elucidation. For this compound, this was definitively established through chemical synthesis. osti.goviaea.org

Iv. Chemical Synthesis Strategies

Total Synthesis Approaches

Total synthesis, the complete chemical synthesis of a complex organic molecule from simple, commercially available precursors, is a benchmark of chemical prowess. For rhinocerotinoic acid, these approaches are designed to build the molecule's carbon skeleton and introduce its functional groups with the correct spatial orientation.

Chiral pool synthesis is a strategy that utilizes naturally occurring, enantiomerically pure compounds as starting materials. numberanalytics.combccollegeasansol.ac.intcichemicals.com This approach leverages the inherent chirality of these natural products to build other complex chiral molecules. For the synthesis of this compound, the readily available and versatile chiral building block, (-)-sclareol, has proven to be an excellent starting material. researchgate.netresearchgate.net The use of (-)-sclareol provides a sustainable and efficient entry point to key intermediates in the synthetic route. researchgate.net

Stereoselective Synthetic Pathways

Key Intermediates and Reaction Mechanisms

The journey from a simple starting material to the final this compound molecule involves several key chemical transformations and the formation of crucial intermediate compounds.

A critical early step in the synthesis of this compound from (-)-sclareol is oxidative degradation. researchgate.netscribd.com This process breaks down the larger sclareol (B1681606) molecule into a smaller, more functionalized intermediate. Specifically, treatment of (-)-sclareol with potassium permanganate (B83412) (KMnO₄) leads to the formation of a ketone intermediate. researchgate.net This ketone is a pivotal compound that undergoes further transformations on the path to this compound. researchgate.net

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In the synthesis of this compound, a chemoselective HWE reaction is employed on a dione (B5365651) intermediate. researchgate.net This reaction selectively forms an unsaturated ester, creating the characteristic side chain of the target molecule. researchgate.net The reaction yields a 10:1 mixture of E/Z isomers, favoring the desired E-configuration that is found in the natural product. researchgate.net

The final step in one of the reported syntheses of this compound is the hydrolysis of an ester intermediate. researchgate.netresearchgate.net This reaction is catalyzed by sulfuric acid (H₂SO₄) and converts the unsaturated ester, obtained from the HWE reaction, into the final carboxylic acid product, this compound. researchgate.netresearchgate.netfiveable.melibretexts.org This acid-catalyzed hydrolysis is a common and effective method for deprotecting or transforming ester functional groups in the final stages of a total synthesis. fiveable.melibretexts.org

Table of Key Synthetic Steps and Reagents

Step Reaction Type Key Reagents Intermediate Formed/Transformed
1 Oxidative Degradation KMnO₄ Ketone from (-)-Sclareol
2 Allylic Oxidation Not specified Unsaturated dione
3 Horner-Wadsworth-Emmons Phosphonate reagent Unsaturated ester

Horner-Wadsworth-Emmons Reactions

Hemisynthesis from Precursors

This compound, a labdane (B1241275) diterpene identified as 7-oxolabda-8,13-dien-15(E)-oic acid, has been the subject of synthetic studies, notably through hemisynthesis. osti.gov This approach utilizes structurally similar, naturally abundant precursors to achieve a more efficient synthesis of the target molecule. The primary precursor for the hemisynthesis of this compound is (-)-sclareol, a readily available labdane diterpene. osti.govresearchgate.net

The synthetic sequence from (-)-sclareol involves several key transformations. An initial oxidative degradation of (-)-sclareol leads to the formation of an intermediate ketone. researchgate.net This ketone then undergoes further reactions, including allylic oxidation of the B ring to create an unsaturated ketone (dione 93). researchgate.net A crucial subsequent step is a chemoselective Horner-Wadsworth-Emmons reaction performed on this dione, which produces an E/Z mixture of unsaturated esters. researchgate.net The final step to obtain this compound is the hydrolysis of the ester (E-94) under acidic conditions, using sulfuric acid. researchgate.net This process also yields the 15Z-isomer, named isothis compound. osti.gov

Additionally, hemisynthesis has been employed to modify the this compound structure itself. In one study, the ketone function within the this compound molecule was reduced via a hemisynthetic method to create a novel hydroxylated derivative. dicames.online This transformation was conducted to investigate the structure-activity relationship of the compound. dicames.online

Table 1: Key Compounds in the Hemisynthesis of this compound

Compound NameRole in SynthesisChemical Class
(-)-SclareolStarting PrecursorLabdane Diterpene Diol
Ketone 6IntermediateLabdane Diterpene
Dione 93IntermediateUnsaturated Dione
Ester E-94IntermediateUnsaturated Ester
This compoundFinal ProductLabdane Diterpene
Isothis compoundByproduct (Z-isomer)Labdane Diterpene

V. Biosynthetic Pathways and Enzymology

Proposed Biosynthetic Route from Isoprenoid Precursors

The biosynthesis of all terpenoids, including labdane (B1241275) diterpenes, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). acs.orgjmb.or.kr In plants, these precursors are typically synthesized through the methylerythritol phosphate (B84403) (MEP) pathway located in the plastids. acs.org

The proposed biosynthetic route to Rhinocerotinoic acid commences with the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. This series of reactions is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS) to yield the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). acs.orgelifesciences.org GGPP is the common substrate for the biosynthesis of the vast array of diterpenoids found in nature. nih.govelifesciences.org

The formation of the characteristic bicyclic labdane skeleton of this compound from the linear GGPP is a pivotal step, orchestrated by the action of diterpene synthases. nih.govnih.gov

Role of Diterpene Synthases

Diterpene synthases (diTPSs) are the key enzymes responsible for the cyclization of GGPP into the diverse range of diterpene scaffolds. nih.govpsu.edu In angiosperms, the biosynthesis of labdane-related diterpenoids typically involves the sequential action of two classes of diTPSs: Class II and Class I. psu.edu

Class II Diterpene Synthases: A Class II diTPS, specifically a copalyl diphosphate (B83284) synthase (CPS), is proposed to initiate the cyclization of GGPP. nih.govnih.gov This enzyme catalyzes a protonation-initiated cyclization to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate. nih.govunipi.it Depending on the specific CPS, different stereoisomers of CPP can be produced. For the biosynthesis of many labdane diterpenes, (+)-CPP is a common intermediate.

Class I Diterpene Synthases: Following the formation of the CPP intermediate, a Class I diTPS acts upon it. nih.gov This enzyme catalyzes the ionization of the diphosphate group and subsequent reactions, which can include further cyclization or, in the case of simple labdanes, deprotonation to yield the stable labdane hydrocarbon skeleton. nih.gov For the formation of the labdane backbone of this compound, a Class I diTPS would likely facilitate the removal of the pyrophosphate group to form a labdadienol precursor.

Enzymatic Transformations in the Pathway

Subsequent to the formation of the basic labdane skeleton by diTPSs, a series of oxidative modifications are necessary to arrive at the final structure of this compound. These transformations are predominantly catalyzed by cytochrome P450 monooxygenases (CYPs), which are known to be major drivers of chemical diversity in diterpenoid biosynthesis. nih.govnih.gov

The proposed enzymatic transformations for this compound biosynthesis, following the initial cyclization, would involve:

Oxidation at C-15: The terminal alcohol group of the labdadienol precursor undergoes a two-step oxidation to a carboxylic acid. This is a common modification in the biosynthesis of many terpenoids and is likely catalyzed by one or more CYP enzymes or alcohol and aldehyde dehydrogenases. mdpi.com

Oxidation at C-7: The structure of this compound features an oxo group at the C-7 position. osti.gov This is likely introduced through the hydroxylation of the C-7 position by a specific CYP, followed by the oxidation of the resulting alcohol to a ketone, a reaction that can also be catalyzed by a CYP or a dehydrogenase. royalsocietypublishing.orgchinesechemsoc.org

The precise sequence of these oxidative steps is yet to be determined.

Proposed Step Precursor Enzyme Class (Hypothetical) Product
1Isopentenyl Pyrophosphate (IPP) & Dimethylallyl Pyrophosphate (DMAPP)Geranylgeranyl Pyrophosphate Synthase (GGPPS)Geranylgeranyl Pyrophosphate (GGPP)
2Geranylgeranyl Pyrophosphate (GGPP)Class II Diterpene Synthase (e.g., (+)-Copalyl Diphosphate Synthase)(+)-Copalyl Diphosphate
3(+)-Copalyl DiphosphateClass I Diterpene SynthaseLabdadienol Precursor
4Labdadienol PrecursorCytochrome P450 Monooxygenases / DehydrogenasesIntermediate with C-15 Carboxylic Acid
5Intermediate with C-15 Carboxylic AcidCytochrome P450 Monooxygenase / DehydrogenaseThis compound

Genetic Basis of Biosynthesis (Hypothetical or inferred)

While the specific genes for this compound biosynthesis have not been identified, it is highly probable that they are organized in a biosynthetic gene cluster (BGC). unipi.itup.ac.za In both fungi and plants, the genes encoding the enzymes for a specific metabolic pathway are often located in close proximity on the chromosome. unipi.itbeilstein-archives.org

This clustering facilitates the co-regulation of gene expression, ensuring that all the necessary enzymes for the pathway are produced when needed. A hypothetical BGC for this compound in Elytropappus rhinocerotis would likely contain the genes for:

A Class II diterpene synthase (CPS).

A Class I diterpene synthase.

Several cytochrome P450 monooxygenases responsible for the oxidative modifications at C-7 and C-15.

Potentially, regulatory genes such as transcription factors that control the expression of the entire cluster.

The identification and characterization of such a gene cluster would be a significant step towards understanding and potentially engineering the biosynthesis of this compound. up.ac.zabeilstein-archives.org The presence of other labdane diterpenes in Elytropappus rhinocerotis further supports the existence of an active and likely diverse diterpenoid biosynthetic machinery in this plant. ukzn.ac.zaben-erikvanwyk.com

Vi. Metabolic Transformations and Fate in Biological Systems

Non-Human Metabolic Pathways

Specific metabolic pathways for Rhinocerotinoic acid have not yet been fully elucidated in non-human organisms. However, based on the known metabolism of other diterpenes, it is likely that this compound undergoes Phase I and Phase II metabolic transformations. Phase I reactions typically involve oxidation, reduction, and hydrolysis, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

In the context of plant biosynthesis, diterpenes like this compound are synthesized via the methylerythritol phosphate (B84403) (MEP) pathway, which occurs in the plastids. frontiersin.orgtandfonline.comnih.gov The precursor for all diterpenes is geranylgeranyl diphosphate (B83284) (GGPP). ontosight.ai Diterpene synthases then catalyze the cyclization of GGPP to form the basic labdane (B1241275) skeleton, which is subsequently modified by other enzymes to produce the final compound. ontosight.aimdpi.com

Enzymatic Degradation and Modification (Excluding human-specific data)

The enzymatic modification of diterpenes is a key area of interest for creating novel compounds with potentially enhanced biological activities. While no studies have specifically documented the enzymatic degradation of this compound, research on the biotransformation of other labdane diterpenes by microorganisms provides significant insights into the potential enzymatic processes involved.

Fungi, in particular, are known to produce a wide array of enzymes capable of modifying complex molecules like diterpenes. The most common enzymatic reactions are hydroxylations, often catalyzed by cytochrome P450 (CYP) monooxygenases. mdpi.comnih.gov These enzymes can introduce hydroxyl groups at various positions on the diterpene skeleton, significantly altering the compound's polarity and biological activity. mdpi.comnih.gov

Studies on the microbial transformation of labdane diterpenes have shown various modifications:

Hydroxylation: Fungi such as Aspergillus niger and Debaryomyces hansenii have been shown to hydroxylate labdane diterpenes at different positions. nih.gov For instance, the biotransformation of labdanolic acid by Penicillium janczewskii results in a hydroxylated derivative. researchgate.net

Oxidation: Fungi like Fusarium oxysporum can mediate oxidative reactions on labdane diterpenes. royalsocietypublishing.org This can include the conversion of hydroxyl groups to ketones.

Double Bond Cleavage: The bacterium Nocardia aurantia (B1595364) has been observed to catalyze the cleavage of a double bond in the labdane diterpene isocupressic acid. nih.gov

Epoxidation and Reduction: Other observed enzymatic reactions in the biotransformation of diterpenes by microorganisms include epoxidation and reduction. mdpi.com

These examples of microbial transformations of labdane diterpenes suggest that this compound could be a substrate for a variety of microbial enzymes, leading to a range of modified derivatives.

Enzyme ClassPotential Modification of this compoundSource Organism Examples (from related compounds)
Cytochrome P450 MonooxygenasesHydroxylation, EpoxidationAspergillus sp., Fusarium sp., Penicillium sp.
DehydrogenasesOxidation (e.g., hydroxyl to ketone)Fusarium sp.
ReductasesReduction of carbonyl groups or double bondsStreptomyces sp.
HydrolasesHydrolysis of ester groups (if present)General microbial metabolism

Metabolomic Profiling in Source Organisms

This compound has been identified as a constituent of several plant species, and understanding its co-occurrence with other metabolites provides context for its biological role and biosynthesis.

Dicerothamnus rhinocerotis (formerly Elytropappus rhinocerotis) : In this plant, this compound is found alongside a variety of other compounds, including methoxylated flavones, other labdane diterpenes like (+)-13-epilabdanolic acid, and various phenolic acids. royalsocietypublishing.orgacs.org The presence of these other flavonoids and terpenoids suggests a complex secondary metabolism within the plant.

Plectranthus ornatus : The acetone (B3395972) extract of this plant yielded this compound along with several other diterpenes, including forskolin-like labdane diterpenes and an abietane (B96969) derivative. ontosight.ai The co-isolation of these compounds points to a shared biosynthetic origin from GGPP.

Detarium microcarpum : In the roots of this plant, this compound was isolated with a new labdane diterpenoid named microcarpin (B15126400), a new ceramide derivative (microcarpamide), and other known compounds. mdpi.combeilstein-journals.org The presence of both terpenoids and fatty acid-derived compounds indicates the activation of multiple biosynthetic pathways in the plant's roots.

The metabolomic profile of these source organisms indicates that this compound is part of a complex mixture of secondary metabolites. The specific composition of these metabolites can vary depending on the plant species, geographical location, and environmental conditions.

Vii. Advanced Analytical Methodologies for Rhinocerotinoic Acid

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of rhinocerotinoic acid. tandfonline.comukzn.ac.za It offers high resolution and sensitivity for separating the compound from a complex mixture of other phytochemicals.

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation of moderately polar to nonpolar compounds like this compound. In this method, a nonpolar stationary phase (commonly C18) is used with a polar mobile phase. sanbi.orgatdbio.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A study on the chemical constituents of Elytropappus rhinocerotis utilized a C18 column for HPLC analysis, which is characteristic of reversed-phase chromatography. sanbi.org While the study did not explicitly detail the elution of this compound, it established a method for analyzing extracts from the plant. sanbi.org For a compound like this compound, a typical mobile phase would consist of a gradient mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Illustrative RP-HPLC Parameters for Diterpene Analysis

Parameter Value
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm

| Injection Volume | 10 µL |

This table represents typical starting conditions for the analysis of labdane (B1241275) diterpenes and may require optimization for this compound specifically.

Ion exclusion chromatography is particularly effective for separating organic acids. shimadzu.nl This technique uses a stationary phase with fixed ionic groups (cation exchange resin in the H+ form) to separate analytes based on the principle of Donnan exclusion. shimadzu.nl Since this compound possesses a carboxylic acid group, this method is highly applicable. nih.gov

In this mode, ionized compounds (strong acids) are repelled by the stationary phase and elute quickly, while non-ionized or weakly ionized compounds (like many organic acids in an acidic mobile phase) can penetrate the pores of the stationary phase to varying degrees and are thus retained and separated. shimadzu.nl An acidic mobile phase, such as dilute sulfuric acid, is typically used to suppress the ionization of the organic acid analytes. shimadzu.nl

Anion exchange chromatography is another mode that can be employed for the separation of this compound. This method separates molecules based on their net negative charge. atdbio.com The carboxylic acid group of this compound will be deprotonated (negatively charged) at a pH above its pKa, allowing it to interact with a positively charged stationary phase (anion exchanger). Elution is typically achieved by increasing the ionic strength or changing the pH of the mobile phase.

Ion Exclusion Chromatography

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is invaluable for the structural elucidation and sensitive quantification of compounds like this compound. atdbio.com

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the selective and sensitive quantification of organic molecules in complex mixtures. eurofins.com After separation by HPLC, the analyte enters the mass spectrometer.

In the MS/MS process, a specific ion of the target compound (the precursor ion) is selected and fragmented to produce characteristic product ions. For this compound (C20H30O3, Monoisotopic Mass: 318.219 g/mol ), the protonated molecule [M+H]+ at m/z 319.2 would likely be selected as the precursor ion in positive ion mode. nih.gov This precursor ion is then fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for this compound Quantification

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]+ m/z 319.2
Product Ion 1 (Quantifier) To be determined experimentally
Product Ion 2 (Qualifier) To be determined experimentally

| Collision Energy | To be optimized |

This table is illustrative. The specific product ions and collision energies must be determined through experimental infusion of a pure standard of this compound.

Spectroscopic Detection Methods (e.g., UV, Electroconductivity)

Following separation by HPLC, various detectors can be used for the detection of this compound.

UV Detection : The structure of this compound contains chromophores—specifically an α,β-unsaturated ketone and an α,β-unsaturated carboxylic acid—that absorb ultraviolet (UV) light. osti.gov This allows for its detection using a UV-Vis detector. The wavelength of maximum absorbance (λmax) would need to be determined experimentally but is expected to be in the range of 200-280 nm.

Electroconductivity Detection : This detection method is often used in conjunction with ion chromatography. shimadzu.nl For organic acids, direct conductivity detection can be challenging due to the high background conductivity of the acidic mobile phases used in ion exclusion mode. shimadzu.nl However, a post-column reaction system can be used where a pH-buffering solution is added to the eluent. shimadzu.nl This increases the pH, promoting the dissociation of the organic acid into its more conductive carboxylate anion and reducing the background noise, thereby enabling sensitive detection. shimadzu.nl

Sample Preparation and Extraction Protocols

The accurate analysis of this compound is fundamentally reliant on meticulous sample preparation and the efficiency of extraction protocols. These preliminary steps are critical for isolating the compound from complex matrices, typically of plant origin, and removing interfering substances that could compromise analytical results. The choice of methodology is dictated by the nature of the source material and the intended analytical technique.

Research has documented several effective protocols for the extraction and purification of this compound from various plant species. A common initial step involves the processing of dried and powdered plant material to increase the surface area for solvent interaction.

Solvent extraction is the most prevalent method for obtaining a crude extract containing this compound. For instance, the air-dried and powdered root of Detarium microcarpum has been extracted using a 7:3 ethanol/water mixture. researchgate.net Following extraction, evaporation of the solvent under reduced pressure yields the crude extract. researchgate.net In other studies, acetone (B3395972) has been employed as the extraction solvent. An ultrasound-assisted acetone extraction protocol has been successfully applied to the dried aerial parts of Plectranthus grandidentatus. researchgate.net This technique utilizes ultrasonic waves to facilitate cell wall disruption and enhance solvent penetration, with the plant material undergoing sequential 30-minute sonication cycles before filtration and solvent evaporation. researchgate.net Similarly, acetonic extracts of Plectranthus ornatus have served as a source for isolating this compound. researchgate.netresearchgate.net

Following the initial extraction, the crude material undergoes further purification to isolate this compound. Multi-step chromatographic techniques are essential for separating the target compound from other secondary metabolites. Silica (B1680970) gel column chromatography is a widely reported method for the initial fractionation of the crude extract. researchgate.netulisboa.pt This is often followed by more refined purification steps. Final purification of this compound has been achieved using preparative thin-layer chromatography (ptlc) with silica gel as the stationary phase, leading to the isolation of the pure compound, which can then be crystallized. researchgate.net

The table below summarizes various extraction protocols documented in scientific literature for isolating this compound.

Table 1: Summary of Extraction Protocols for this compound from Plant Sources

Plant Species Plant Part Extraction Solvent Extraction Method Source
Detarium microcarpum Root Ethanol/Water (7:3) Maceration/Percolation researchgate.net
Detarium microcarpum Root Bark Hydroethanolic solution Not specified dicames.online
Plectranthus grandidentatus Aerial Parts Acetone Ultrasound-assisted extraction researchgate.net
Plectranthus ornatus Not specified Acetone Not specified researchgate.netresearchgate.net

Once a crude extract is obtained, chromatographic methods are indispensable for the purification of this compound.

Table 2: Chromatographic Purification Techniques for this compound

Chromatographic Technique Stationary Phase Purpose Source
Column Chromatography Silica Gel Initial fractionation of crude extract researchgate.netulisboa.pt

These protocols highlight a systematic approach, beginning with solvent extraction tailored to the plant matrix and culminating in multi-stage chromatographic separation to yield pure this compound suitable for advanced analytical characterization.

Viii. Chemical Modifications, Derivatives, and Structure Activity Relationship Studies

Synthesis of Analogues and Derivatives

Beyond synthesizing the natural compound itself, researchers have focused on creating derivatives to probe its structure-function profile. One such modification is the transformation of Rhinocerotinoic acid into a hydroxylated derivative. dicames.online This process introduces a hydroxyl group (-OH) at a specific position on the labdane (B1241275) skeleton, altering the molecule's polarity and hydrogen bonding capabilities. Such targeted modifications are crucial for elucidating which parts of the molecule are essential for its biological interactions.

The synthesis of these derivatives is often complex, requiring multi-step processes. For instance, the creation of the parent compound from (-)-sclareol involves the oxidative degradation of the precursor, followed by allylic oxidation and a Horner-Wadsworth-Emmons reaction, and finally, hydrolysis to yield the final acid. researchgate.net Similar strategic steps are adapted to produce its analogues.

Parent Compound Modification Type Resulting Derivative Key Precursor
This compoundHydroxylationHydroxylated this compound derivativeThis compound
(-)-SclareolMulti-step synthesisThis compoundNot Applicable

Elucidation of Structure-Function Principles (excluding specific pharmacological efficacy/safety)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its activity. The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups in a molecule determines its ability to interact with biological targets. researchgate.net By synthesizing and evaluating a series of related compounds, or analogues, researchers can deduce which molecular features are critical for function.

For this compound, the creation of derivatives, such as the hydroxylated analogue, is performed specifically with the aim of studying its SAR. dicames.online When a derivative is created, its activity is compared to the parent compound. If the modification (e.g., adding a hydroxyl group) leads to a significant change in activity, it implies that this specific part of the molecule is important for its interaction with biological systems. Conversely, if the modification results in little to no change, that region of the molecule may be less critical or could be a site for further modification without loss of function.

Key structural features of this compound that are typically investigated in SAR studies include:

The Carboxylic Acid Side Chain: The acidic nature and the length and flexibility of this chain are often crucial for anchoring the molecule to a target.

The Ketone Group: The position and electronic properties of the carbonyl group in the ring system can be vital for specific interactions.

These studies help build a model of the "pharmacophore"—the essential arrangement of features necessary for biological interaction. For example, comparing hydroxylated derivatives with their parent compounds can reveal the importance of hydrogen bond donors or acceptors in a specific region of the molecule. asm.org

Structural Feature Inferred Role in Molecular Function Method of Investigation
Carboxylic Acid GroupPotential binding/anchor site, influences polarity and solubility.Synthesis of ester or amide derivatives to observe changes in activity.
Ketone Group on Ring BMay act as a hydrogen bond acceptor, critical for specific binding orientation.Reduction to an alcohol or removal to test its necessity.
Fused Decalin Ring SystemProvides the rigid scaffold necessary to position other functional groups correctly.Synthesis of analogues with different ring conformations or substitutions.
Hydrophilic/Hydrophobic BalanceGoverns the molecule's ability to cross membranes and interact with different biological environments.Creation of more polar (e.g., hydroxylated) or less polar derivatives. dicames.online

Rational Design of Modified Structures

Rational design is a modern strategy in medicinal chemistry that uses the knowledge gained from SAR studies to design new molecules with improved characteristics. mdpi.comsemanticscholar.org Instead of making random chemical changes, researchers use the elucidated structure-function principles to make targeted modifications. Natural products like this compound serve as excellent starting points or molecular scaffolds for this process. researchgate.net

The process of rationally designing modified structures based on this compound would follow a logical progression:

Identify Key Features: From SAR studies, identify the essential functional groups and structural motifs (the pharmacophore).

Hypothesize Improvements: Based on the SAR data, hypothesize which modifications could enhance desired properties. For instance, if a hydroxyl group at a certain position improves interaction, the design might focus on adding other groups that can form hydrogen bonds in that same region.

Computational Modeling: Use molecular docking and other computational tools to predict how the newly designed analogues will bind to a target, helping to prioritize which compounds to synthesize.

Targeted Synthesis: Synthesize the most promising candidates designed in the previous steps. mdpi.com

For labdane diterpenoids like this compound, this approach could involve designing analogues with altered side chains to improve binding affinity or modifying the ring system to increase stability. The goal is to leverage the natural product's inherent ability to interact with biological systems while fine-tuning its structure for a specific purpose. semanticscholar.org This strategy represents a shift from discovery-based screening to targeted, knowledge-based molecular engineering.

Ix. Interactions with Biological Systems: Molecular and Cellular Research

In Silico Studies of Molecular Interactions

Computational studies, or in silico research, have been utilized to predict and analyze the interactions of rhinocerotinoic acid with specific biological targets, providing insights into its potential mechanisms of action.

This compound has been identified as a compound of interest in the search for potential antiviral agents. In silico screening studies have assessed its ability to bind to crucial proteins of the SARS-CoV-2 virus. researchgate.netbcsrj.com One study investigated the interaction of this compound with the nonstructural proteins NSP12 and NSP15, which are essential for viral replication. researchgate.net

Molecular docking simulations predicted that this compound could bind to these viral proteins. The study identified this compound as a potential multi-targeting compound for SARS-CoV-2 nonstructural proteins. researchgate.netbcsrj.com The binding affinity, represented by binding energy scores, indicates the potential strength of the interaction. For the non-structural protein 15 (NSP15), this compound demonstrated a binding affinity score of -7.6 Kcal/mol. researchgate.net This computational evidence suggests that this compound may be a favorable candidate for further investigation as a direct-acting antiviral drug against the SARS-CoV-2 virus. researchgate.net

Table 1: Molecular Docking Results of this compound with a SARS-CoV-2 Nonstructural Protein

Viral Protein TargetBinding Energy (Kcal/mol)Reference
Non-structural protein 15 (NSP15)-7.6 researchgate.net

While specific computational models detailing this compound's interaction with a broad range of enzymes are not extensively documented in the retrieved literature, its classification as a diterpene with anti-inflammatory properties suggests potential interactions with enzymes involved in inflammatory pathways. researchgate.netsanbi.orgosti.gov General computational approaches like Quantitative Structure-Activity Relationship (QSAR) studies, pharmacophore mapping, and molecular dynamics simulations are standard methods used to model such interactions for various compounds. mdpi.comnih.govfrontiersin.org These models help predict how a compound like this compound might bind to an enzyme's active site and modulate its activity. nih.gov For instance, the anti-inflammatory activity of this compound, first reported in 1988, points towards a likely interaction with enzymes such as cyclooxygenases (COX) or lipoxygenases, which are key in mediating inflammatory responses. osti.govscispace.com A preliminary screening assay for its ability to inhibit COX-2 has been conducted, with results encouraging further studies. scispace.com

Ligand-Protein Docking with Viral Targets (e.g., SARS-CoV-2 Nonstructural Proteins)

In Vitro Biological System Investigations (e.g., Anti-Salmonella activity in bacterial models)

The biological activity of this compound has been evaluated in laboratory settings using cellular models. A significant area of this research has been its antimicrobial properties, particularly against Salmonella species.

Studies have demonstrated that this compound, isolated from the roots of Detarium microcarpum, exhibits moderate to good antimicrobial activity in vitro. researchgate.netnih.gov The compound was tested against several strains of Salmonella, including Salmonella typhi, Salmonella enteritidis, and Salmonella typhimurium. dicames.onlinedntb.gov.uanih.gov The effectiveness of this antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Research has reported that this compound, along with other isolated compounds, was moderately active against the three tested Salmonella strains with MIC values of 76.7 and 153.5 μM. researchgate.netnih.gov Another study reported MIC values of 62.5 µg/mL against S. typhi and 31.25 µg/mL against both S. enteritidis and S. typhimurium. dicames.online These findings indicate that this compound has a bacteriostatic effect and support the traditional use of plants containing this compound for managing typhoid fever. researchgate.netnih.gov

Table 2: In Vitro Anti-Salmonella Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Salmonella typhi76.7 µM / 62.5 µg/mL researchgate.netdicames.onlinenih.gov
Salmonella enteritidis76.7 µM / 31.25 µg/mL researchgate.netdicames.onlinenih.gov
Salmonella typhimurium76.7 µM / 31.25 µg/mL researchgate.netdicames.onlinenih.gov

Ecological Roles and Inter-species Chemical Signaling

This compound is a secondary metabolite found in plants, suggesting it plays a role in the plant's interaction with its environment. It has been isolated from Elytropappus rhinocerotis (also known as the rhino bush or renosterbos), a keystone species in the renosterveld, a highly threatened vegetation type of the Cape Floristic Region in South Africa. sanbi.orgoup.com The presence of such compounds in a flagship ecological indicator species points to its potential importance in ecosystem dynamics. oup.com

The known biological activities of this compound and the extracts from which it is derived, such as anti-inflammatory and antifungal properties, suggest a defensive role for the plant. southafricanfynbos.comajol.infocore.ac.uk These compounds can deter herbivores and protect the plant from pathogenic microorganisms like fungi. core.ac.uk The antifungal properties of extracts containing this compound may represent a form of inter-species chemical signaling, mediating the interaction between the plant and potential fungal pathogens in its environment. ajol.infocore.ac.uk While direct studies on this compound's role as a chemical signal are limited, the ecological context of its source plants strongly implies its involvement in chemical ecology. scispace.comukzn.ac.za

X. Future Research Directions and Academic Applications

Elucidation of Uncharted Biosynthetic Steps

The biosynthesis of labdane (B1241275) diterpenes like rhinocerotinoic acid begins with the cyclization of geranylgeranyl pyrophosphate (GGPP). While the general pathway is understood, the specific enzymes responsible for the creation of the this compound scaffold remain to be identified. Future research should prioritize the discovery and characterization of the specific diterpene synthases, cytochrome P450 monooxygenases, and dehydrogenases from source organisms like E. rhinocerotis and P. ornatus. ukzn.ac.za

A heterologous expression of candidate genes in microbial hosts such as Saccharomyces cerevisiae or Escherichia coli could confirm their function and pave the way for the engineered biosynthesis of this compound and novel derivatives. nih.govresearchgate.net Understanding the complete biosynthetic pathway is not only of fundamental scientific importance but also opens avenues for producing this valuable compound through biotechnological methods. frontiersin.org

Table 1: Proposed Enzyme Classes for Investigation in this compound Biosynthesis

Enzyme ClassPutative FunctionResearch Objective
Diterpene SynthaseCatalyzes the initial cyclization of GGPP to form the labdane skeleton.Isolate and characterize the specific synthase from source plants.
Cytochrome P450 MonooxygenaseResponsible for oxidative modifications, such as hydroxylations.Identify the specific P450s involved in the pathway.
DehydrogenaseCatalyzes oxidation steps, potentially in the formation of the carboxylic acid group.Characterize the dehydrogenases active in the terminal steps of the synthesis.

Exploration of Novel Biological Targets and Mechanisms

Initial studies have confirmed the anti-inflammatory and antimicrobial activities of this compound. osti.govresearchgate.net However, the precise molecular targets and mechanisms of action are largely unknown. Future investigations should aim to deconstruct these biological effects.

For its anti-inflammatory properties, research could explore its interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases. scispace.com Preliminary screenings have suggested a potential for COX-2 inhibition, which warrants a more thorough examination. scispace.com

In the context of its antimicrobial effects, studies are needed to determine if this compound acts by disrupting cell membranes, inhibiting essential enzymes, or interfering with microbial signaling pathways. Identifying these targets is crucial for understanding its potential as a lead compound for new antimicrobial agents. researchgate.net Furthermore, computational docking studies have suggested that this compound could be a multi-targeting compound against SARS-CoV-2 proteins, a hypothesis that requires experimental validation. nih.gov

Table 2: Potential Biological Targets for Future Investigation

Biological ActivityPotential Molecular TargetProposed Research Approach
Anti-inflammatoryCyclooxygenase (COX) enzymesIn vitro enzyme inhibition assays.
AntimicrobialBacterial or fungal cell membranesCell permeability and integrity assays.
Antiviral (e.g., SARS-CoV-2)Viral proteins (e.g., proteases, polymerases)In vitro viral replication and enzyme activity assays.

Development of Advanced Analytical Techniques for Trace Analysis

To facilitate further research into the pharmacokinetics, metabolism, and ecological distribution of this compound, the development of highly sensitive and specific analytical methods is essential. While high-performance liquid chromatography (HPLC) has been used to create chemical fingerprints of plant extracts containing this compound, more advanced techniques are needed for trace-level quantification in complex biological and environmental samples. ukzn.ac.za

Future efforts should focus on developing and validating methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques offer the high sensitivity and selectivity required for detecting minute quantities of this compound and its metabolites in matrices like plasma, tissues, and soil. sigmaaldrich.comnumberanalytics.comresearchgate.net Such methods would be invaluable for preclinical studies and for understanding its ecological fate.

Applications in Synthetic Organic Chemistry Method Development

The total synthesis of this compound has been successfully achieved, notably from the readily available chiral building block, (-)-sclareol. osti.govresearchgate.net This existing synthetic route provides a solid foundation for further innovation in synthetic organic chemistry.

Investigation of Ecological and Evolutionary Roles

This compound is produced by plants like Elytropappus rhinocerotis (also known as rhino bush), a key species in the fynbos ecoregion of South Africa. osti.govukzn.ac.za The presence of this and other secondary metabolites likely plays a crucial role in the plant's survival and interactions within its environment.

Future ecological research should investigate the defensive functions of this compound. Studies could explore its effectiveness as a deterrent against herbivores and its role in protecting the plant from pathogenic fungi and bacteria. core.ac.ukresearchgate.net There is also potential for allelopathic activity, where the compound may inhibit the growth of competing plant species.

From an evolutionary perspective, it would be fascinating to explore why these specific plant lineages have evolved the capacity to produce this compound. nih.govresearchgate.net This could involve comparative metabolomic studies across related plant species and correlating the presence of the compound with specific ecological pressures. Understanding the evolutionary drivers of its production can provide broader insights into plant chemical defense strategies. nih.gov

Q & A

Q. How can researchers validate the structural identity of rhinocerotinoic acid using NMR spectroscopy?

Methodological Answer:

  • Compare observed 1H^1H and 13C^{13}C NMR chemical shifts (e.g., H-1β at δ 1.91 and H-3β at δ 1.48) with published data .
  • Use long-range coupling patterns (e.g., four-bond coupling between H-1β and H-3β) to confirm stereochemical arrangements.
  • Validate purity via integration of NMR signals and cross-referencing with synthetic standards or isolated natural samples .

Q. What experimental design considerations are critical for isolating this compound from biological matrices?

Methodological Answer:

  • Optimize extraction protocols using polar solvents (e.g., methanol/water mixtures) to retain acidic functional groups.
  • Employ chromatographic techniques (HPLC or TLC) with UV/Vis detection at λ~210 nm for tracking conjugated double bonds.
  • Validate recovery rates using spiked samples and internal standards .

Q. How should researchers address inconsistencies in reported biological activities of this compound across studies?

Methodological Answer:

  • Analyze experimental variables (e.g., cell lines, dosage, purity) that may influence bioactivity outcomes.
  • Replicate studies under standardized conditions and perform meta-analyses to identify confounding factors.
  • Use statistical tools (e.g., ANOVA) to quantify variability and assess significance thresholds .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictory NMR spectral data in structural elucidation studies of this compound derivatives?

Methodological Answer:

  • Perform 2D NMR experiments (e.g., COSY, HMBC) to confirm connectivity and assign ambiguous signals.
  • Cross-validate findings with computational methods (DFT calculations) to predict chemical shifts and coupling constants.
  • Publish raw spectral data in supplementary materials to enable peer verification .

Q. How can researchers design mechanistic studies to explore the biosynthetic pathway of this compound?

Methodological Answer:

  • Use isotopic labeling (e.g., 13C^{13}C-acetate) to trace precursor incorporation into the hydrocarbon backbone.
  • Employ gene knockout/knockdown models in suspected biosynthetic organisms to identify key enzymes.
  • Integrate metabolomics and transcriptomics data to map pathway intermediates .

What frameworks are suitable for formulating hypothesis-driven research questions on this compound's ecological roles?

Methodological Answer:

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability.
  • Use the PICO framework (Population, Intervention, Comparison, Outcome) for comparative ecological studies.
  • Prioritize questions addressing gaps in symbiosis or allelopathy mechanisms .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50_{50}/IC50_{50} values.
  • Use nonlinear regression tools (e.g., GraphPad Prism) with bootstrapping for confidence intervals.
  • Report effect sizes and statistical power to avoid Type I/II errors .

Q. How should researchers present conflicting data on this compound's stability under varying pH conditions?

Methodological Answer:

  • Tabulate degradation rates (e.g., half-life) across pH ranges and highlight outliers.
  • Use Arrhenius plots to extrapolate stability under untested conditions.
  • Discuss methodological discrepancies (e.g., buffer composition, temperature control) in the discussion section .

Ethical & Reproducibility Considerations

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

Methodological Answer:

  • Document reaction conditions (e.g., solvent purity, catalyst loading) in machine-readable formats.
  • Share synthetic intermediates and characterization data (e.g., HRMS, IR) in open-access repositories.
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data stewardship .

Q. How can researchers mitigate bias when interpreting this compound's pharmacological potential?

Methodological Answer:

  • Pre-register study designs and analysis plans to limit post hoc hypothesis generation.
  • Use blinded data analysis and independent replication cohorts.
  • Disclose funding sources and conflicts of interest in compliance with ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.